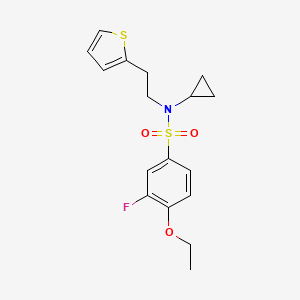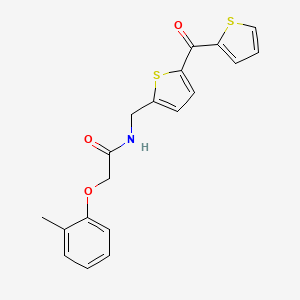
N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-2-(o-tolyloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-2-(o-tolyloxy)acetamide is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its structural features. Although the provided papers do not directly discuss this compound, they do provide insights into related compounds that can help infer some aspects of its behavior. For instance, the presence of an acetamide group is common in various bioactive compounds, as seen in the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides, which are evaluated as opioid kappa agonists . The thiophene rings in the compound suggest potential for interesting electronic properties and reactivity due to the sulfur atom's influence on the aromatic system.
Synthesis Analysis
The synthesis of complex organic molecules like N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-2-(o-tolyloxy)acetamide would involve multiple steps, including the formation of the thiophene rings, the introduction of the acetamide moiety, and the linkage of these components. While the papers provided do not detail the synthesis of this exact compound, they do offer insights into related synthetic processes. For example, the synthesis of N-(2-hydroxyphenyl)acetamide derivatives involves interactions with silanes, leading to heterocyclic compounds . Similarly, the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides involves variations in N-acyl and N-alkyl groups, which could be analogous to the modifications needed to synthesize the compound .
Molecular Structure Analysis
The molecular structure of N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-2-(o-tolyloxy)acetamide would be expected to exhibit aromaticity due to the thiophene rings, which could affect its electronic properties and reactivity. The acetamide group could introduce additional sites for hydrogen bonding, influencing the compound's solubility and interaction with biological molecules. The papers provided discuss the structure of related compounds, such as the silaheterocyclic benzoxazasiloles, whose structures were confirmed by X-ray analysis . These insights can be extrapolated to hypothesize about the molecular structure of the compound .
Chemical Reactions Analysis
The reactivity of N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-2-(o-tolyloxy)acetamide would likely involve its acetamide and thiophene components. The provided papers indicate that N-(2-hydroxyphenyl)acetamide derivatives can undergo silylation and hydrolysis, leading to the formation of silanols . Similarly, the compound might also undergo reactions with silanes or other reagents that target the acetamide moiety. The thiophene rings could participate in electrophilic aromatic substitution reactions due to the electron-rich nature of sulfur-containing heterocycles.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-2-(o-tolyloxy)acetamide would be influenced by its molecular structure. The presence of aromatic rings and the acetamide group suggests potential for moderate to high lipophilicity, which could affect its solubility in various solvents. The compound's melting point, boiling point, and stability would depend on the strength of intermolecular interactions, such as hydrogen bonding and pi-pi stacking. While the provided papers do not discuss the physical properties of the exact compound, they do mention the properties of related compounds, such as the hydrolysis of silaheterocyclic compounds to form silanols , which could provide a basis for predicting the behavior of the compound under similar conditions.
Aplicaciones Científicas De Investigación
Heterocyclic Chemistry and Drug Synthesis
Compounds with thiophene moieties and acetamide groups are often explored for their utility in synthesizing heterocyclic compounds, which are crucial in drug development due to their diverse biological activities. For example, the silylation of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes leads to the formation of silaheterocyclic compounds, illustrating the reactivity of similar compounds in creating heterocycles with potential pharmacological applications (Lazareva et al., 2017).
Antimalarial Activity
Research into the synthesis and quantitative structure-activity relationships of compounds with specific configurations reveals their potential for antimalarial activity. This is significant for the chemical compound , as structurally related compounds have been shown to possess activity against Plasmodium berghei in mice, demonstrating the potential utility of thiophene and acetamide derivatives in developing new antimalarial agents (Werbel et al., 1986).
Antimicrobial Activity
The development of novel N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides with anti-inflammatory activity highlights the relevance of thiophene-acetamide derivatives in antimicrobial research. Compounds in this category have shown significant anti-inflammatory activity, underlining their potential as leads for new antimicrobial agents (Sunder & Maleraju, 2013).
Optical Properties and Sensor Applications
The synthesis and characterization of orcinolic derivatives, including studies on their crystal structure, DFT calculations, and optical properties as OH− indicators, suggest that compounds with thiophene and acetamide functionalities can be engineered for sensor applications. This area of research offers insights into the design of molecular sensors and the exploration of their optical properties for detecting specific ions or molecules (Wannalerse et al., 2022).
Propiedades
IUPAC Name |
2-(2-methylphenoxy)-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S2/c1-13-5-2-3-6-15(13)23-12-18(21)20-11-14-8-9-17(25-14)19(22)16-7-4-10-24-16/h2-10H,11-12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJIEMVMBAVQNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-2-(o-tolyloxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(Azepan-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2524457.png)
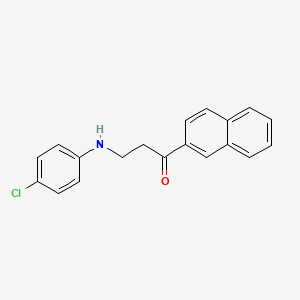
![6-Tert-butyl-2-{[1-(3-chloropyridin-4-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2524460.png)

![5-({5-[(4-Chlorophenyl)methyl]-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl}amino)-2-hydroxybenzoic acid](/img/structure/B2524465.png)
![(3-Fluoro-4-methylphenyl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2524467.png)


![N-[(1-Benzoylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2524474.png)

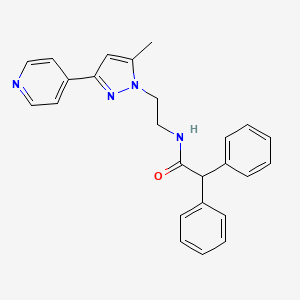
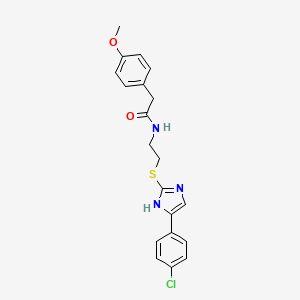
![(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2524479.png)
